molecular formula C19H20ClN B194987 (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride CAS No. 163831-65-0

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

Cat. No. B194987
M. Wt: 297.8 g/mol
InChI Key: KCLJDAVYFCDIDY-XFULWGLBSA-N
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Description

Synthesis Analysis

The synthesis of “®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” involves several steps . The process starts with 1-acetonaphthone as an initial raw material, performing asymmetric hydrogenation reduction to obtain (S)-1-(naphthalene-1-yl) ethanol (II), forming (S)-1-(naphthalene-1-yl) ethyl sulfonate derivative (III) and azide (IV), performing hydrogenation reduction, and obtaining high-ee-value ®-1-(naphthalene-1-yl) ethylamine (I) .


Molecular Structure Analysis

The molecular structure of “®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is represented by the formula C12H13N . It has a molecular weight of 365.83 .


Chemical Reactions Analysis

“®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .


Physical And Chemical Properties Analysis

“®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is a solid at room temperature .

Scientific Research Applications

Quinoxaline Derivatives and Applications

Quinoxaline derivatives, related to naphthalene through their heterocyclic aromatic structures, have shown a wide variety of biomedical applications. These applications include antimicrobial activities and treatments for chronic and metabolic diseases. The modification of quinoxaline structures enables the derivation of compounds with significant medical and industrial value (Pereira et al., 2015).

Heterocyclic Naphthalimides in Medicine

Naphthalimide compounds, noted for their nitrogen-containing aromatic heterocycles, have been investigated for their extensive medicinal potential. These compounds have been explored as anticancer agents, some of which have entered clinical trials, and as potential drugs for treating various diseases. Their applications also extend to serving as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility in medical and biological research (Gong et al., 2016).

Light Cycle Oil Upgrading

In the context of chemical engineering, naphthalene derivatives have been studied for their role in the upgrading of light cycle oil (LCO) to benzene, toluene, and xylenes by hydrocracking. This research underlines the economic and technological potential of utilizing naphthalene derivatives in the petrochemical industry to obtain valuable chemicals (Laredo et al., 2017).

Corrosion Inhibitors

Phthalocyanine and naphthalocyanine derivatives, closely related to naphthalene compounds, act as excellent anticorrosive materials due to their strong chelating complexes with metallic atoms. Their applications span various metal/electrolyte systems, showcasing their importance in protecting industrial and structural materials from corrosion (Verma et al., 2021).

Plastic Scintillators

Research on plastic scintillators based on polymethyl methacrylate has demonstrated that replacing naphthalene with other compounds can maintain or improve the scintillation efficiency, thermal stability, and radiation-damage resistance of these materials. This finding has implications for the development of more effective and durable scintillators in radiation detection (Salimgareeva & Kolesov, 2005).

Safety And Hazards

The safety data sheet for “®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” indicates that it is harmful if swallowed . It also has hazard statements H302, H315, H319, H335 .

Future Directions

The market for “®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is expected to witness significant expansion in the coming years . This suggests that there will be ongoing research and development in this area.

properties

IUPAC Name

(1R)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLJDAVYFCDIDY-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

CAS RN

163831-65-0
Record name (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride
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